1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid
説明
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid is a spirocyclic compound featuring a piperidine ring fused to a pyrrolo[2,1-c][1,2,4]triazole heterocyclic system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the carboxylic acid group enhances solubility and enables further derivatization.
特性
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7,4'-piperidine]-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-14(2,3)23-13(22)18-6-4-15(5-7-18)10(11(20)21)8-19-9-16-17-12(15)19/h9-10H,4-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVIFSBRWSFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , and it features a spirocyclic framework involving piperidine and pyrrole moieties. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant in peptide synthesis and enhances the compound's stability during reactions.
Biological Activity Overview
Research into the biological activity of spirocyclic compounds suggests that they often exhibit significant pharmacological properties. Similar compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activities of 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid are still under investigation; however, insights can be drawn from related studies.
Potential Biological Activities
- Antiinflammatory Activity : Compounds with spirocyclic structures have shown promise as selective inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. For instance, studies on similar spiro compounds revealed significant inhibition of COX enzymes with selectivity indices surpassing established drugs like celecoxib .
- Antimicrobial Properties : Spiro compounds have been evaluated for their antimicrobial activity against various pathogens. Research indicates that certain spirocyclic derivatives possess broad-spectrum antimicrobial effects due to their ability to disrupt cellular processes in bacteria and fungi .
- Anticancer Potential : The unique structural aspects of spiro compounds may enhance their interaction with biological macromolecules involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
The mechanisms through which 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:
- Enzyme Inhibition : Similar spirocyclic compounds have been identified as inhibitors of key metabolic enzymes like acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid biosynthesis. Inhibition of ACC can lead to altered lipid metabolism and reduced cell proliferation in cancer cells .
- Receptor Modulation : The structural conformation of spiro compounds may facilitate binding to various receptors involved in inflammatory responses and cell signaling pathways. This interaction could modulate downstream effects that contribute to their therapeutic efficacy.
Case Studies
Several studies have focused on the synthesis and evaluation of spirocyclic compounds similar to 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid:
| Study | Findings |
|---|---|
| Study 1 | Identified several spiro compounds with significant anti-inflammatory activity against COX enzymes. |
| Study 2 | Explored structure-activity relationships leading to potent TRPV1 receptor antagonists among spiro derivatives. |
| Study 3 | Synthesized spiro compounds showing broad-spectrum antimicrobial activity against multiple bacterial strains. |
科学的研究の応用
Anti-inflammatory Properties
Research indicates that compounds with spirocyclic structures often exhibit anti-inflammatory effects. For instance, similar derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. In vitro studies have demonstrated that this compound can modulate prostaglandin synthesis through COX inhibition, potentially providing therapeutic benefits in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound are notable as well. Spirocyclic compounds are known for their ability to scavenge free radicals and mitigate oxidative stress. These properties are essential in preventing diseases associated with oxidative damage.
Synthesis and Mechanism of Action
The synthesis of 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid typically involves multi-step organic reactions where the Boc group serves to protect reactive sites during synthesis. Its mechanism of action is hypothesized to involve interactions with various biological targets such as receptors and enzymes due to its structural complexity.
Antimicrobial Evaluation
A study focusing on the antimicrobial properties of spiro derivatives found that several compounds demonstrated significant antibacterial activity against various bacterial strains. The results indicated that certain derivatives exhibited efficacy comparable to established antibiotics, suggesting potential applications in treating bacterial infections.
Inhibition Studies
In silico studies have revealed that similar spiro compounds can effectively bind to active sites of enzymes involved in inflammation and microbial resistance mechanisms. These findings support the hypothesis that 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid may possess similar binding characteristics owing to its structural features.
類似化合物との比較
Research Implications
The Boc-protected spirocyclic triazole-carboxylic acid scaffold offers a balance of rigidity and functional versatility, distinguishing it from imidazole or thienopyridine analogues. Computational models (–6) underscore the importance of minor structural variations in dictating bioactivity, guiding future synthetic efforts toward optimizing triazole-containing derivatives for specific therapeutic targets .
Q & A
Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?
The synthesis typically involves cyclocondensation of amino compounds with carbonyl derivatives under acidic/basic conditions, followed by tert-butoxycarbonyl (Boc) protection. Key considerations include:
- Reaction sequence optimization : Prioritize Boc protection early to prevent amine group interference in subsequent steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while dichloromethane is preferred for Boc deprotection .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of spirocyclic intermediates .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing spiro junction atoms (e.g., δ 1.4 ppm for Boc methyl groups) .
- IR spectroscopy : Identifies carbonyl stretches (Boc group: ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500-3000 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
Q. How does the Boc group influence the compound’s reactivity?
The Boc group acts as a temporary amine protector, enabling selective functionalization of the pyrrolo-triazole core. It is stable under basic conditions but cleaved with TFA in dichloromethane, allowing downstream modifications (e.g., peptide coupling) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- DFT calculations : Predict transition states for cyclocondensation steps, identifying energy barriers and optimal catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) .
- Solvent effect simulations : COSMO-RS models assess solvent polarity impacts on reaction yields, guiding empirical testing .
- Docking studies : Map steric and electronic compatibility between the spiro core and biological targets (e.g., enzyme active sites) .
Q. How should researchers resolve contradictions in reaction yields reported across studies?
- Parameter benchmarking : Compare temperature, solvent, and catalyst variations. For example, Boc deprotection at 0°C vs. room temperature may alter byproduct formation .
- Controlled replication : Systematically vary one parameter (e.g., catalyst loading) while holding others constant to isolate yield discrepancies .
- Analytical validation : Use HPLC to quantify impurities (e.g., unreacted intermediates) that may skew yield calculations .
Q. What strategies are effective for studying its interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) between the compound and proteins (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
- Mutagenesis assays : Identify critical residues in target proteins by alanine scanning, correlating with binding affinity shifts .
Q. How can regioselectivity challenges in pyrrolo-triazole functionalization be addressed?
- Directing groups : Install temporary substituents (e.g., nitro) to steer electrophilic substitution to desired positions .
- Metal catalysis : Use Pd-catalyzed C-H activation for selective cross-coupling at the pyrrole ring .
- Protection/deprotection strategies : Boc and Fmoc groups shield reactive sites during multi-step syntheses .
Methodological Considerations Table
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
